3,6-Dichloro-4-(trifluoromethyl)pyridazine
Overview
Description
3,6-Dichloro-4-(trifluoromethyl)pyridazine is a chemical compound characterized by its molecular formula C5HCl2F3N2 and a molecular weight of 216.98 g/mol. This compound belongs to the pyridazine family, which consists of six-membered heterocyclic aromatic compounds containing two nitrogen atoms in the ring. The presence of chlorine and trifluoromethyl groups on the pyridazine ring structure imparts unique chemical properties to this compound.
Scientific Research Applications
3,6-Dichloro-4-(trifluoromethyl)pyridazine has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and enzyme activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-4-(trifluoromethyl)pyridazine typically involves multiple steps, starting from simpler pyridazine derivatives. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired substitution on the pyridazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloro-4-(trifluoromethyl)pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chlorine and trifluoromethyl groups on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases or nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the pyridazine ring, depending on the specific reagents and conditions used.
Mechanism of Action
The mechanism by which 3,6-Dichloro-4-(trifluoromethyl)pyridazine exerts its effects involves interactions with molecular targets and pathways within biological systems. The presence of the trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with specific enzymes or receptors, leading to biological responses.
Comparison with Similar Compounds
3,6-Dichloro-4-(trifluoromethyl)pyridazine is compared with other similar compounds, such as 2,6-Dichloro-4-(trifluoromethyl)pyridine and 2,6-Dichloro-4-(trifluoromethyl)pyridazine. These compounds share structural similarities but differ in their substitution patterns and chemical properties. The unique combination of chlorine and trifluoromethyl groups in this compound imparts distinct reactivity and biological activity compared to its analogs.
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Properties
IUPAC Name |
3,6-dichloro-4-(trifluoromethyl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F3N2/c6-3-1-2(5(8,9)10)4(7)12-11-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAYXJJTFRBHIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676756 | |
Record name | 3,6-Dichloro-4-(trifluoromethyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057672-68-0 | |
Record name | 3,6-Dichloro-4-(trifluoromethyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dichloro-4-(trifluoromethyl)pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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